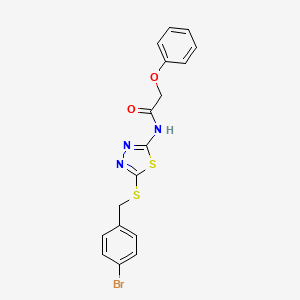

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S2/c18-13-8-6-12(7-9-13)11-24-17-21-20-16(25-17)19-15(22)10-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAXNKUGSSUXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as phenoxyacetic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

Introduction of the 4-Bromobenzylthio Group: The thiadiazole intermediate is then reacted with 4-bromobenzyl chloride in the presence of a base, such as potassium carbonate (K2CO3), to introduce the 4-bromobenzylthio group.

Final Coupling Reaction: The resulting intermediate is coupled with phenoxyacetyl chloride to form the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the thiadiazole ring or the phenoxyacetamide moiety.

Substitution: The bromine atom in the 4-bromobenzylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains.

Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in key biological processes, such as DNA replication and protein synthesis.

Disrupting Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and disruption of cellular functions.

Inducing Apoptosis: It has been shown to induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide can be compared with other thiadiazole derivatives, such as:

N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom, which may result in different biological activities and chemical properties.

N-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide: The presence of a methyl group instead of a bromine atom can affect the compound’s reactivity and biological activity.

N-(5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide: The nitro group can introduce different electronic effects, influencing the compound’s chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by a thiadiazole ring and a phenoxyacetamide moiety, suggests potential biological activities that are of significant interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties based on diverse scientific studies.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups that contribute to its reactivity and interaction with biological targets:

- Chemical Formula: C17H16BrN3OS

- Molecular Weight: 420.35 g/mol

- CAS Number: 392302-77-1

This structure includes a bromobenzyl group, which enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action is believed to involve the inhibition of essential bacterial enzymes and disruption of cell wall synthesis, similar to other thiadiazole derivatives.

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal properties. Studies have demonstrated its efficacy against several fungal pathogens.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The antifungal activity may be attributed to the compound's ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines.

Table 3: Anticancer Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 µM |

| HeLa (Cervical Cancer) | 30 µM |

The anticancer mechanism may involve apoptosis induction and cell cycle arrest through modulation of signaling pathways related to cell proliferation .

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

- Study on Antimicrobial Efficacy : A study conducted by Sharma et al. demonstrated that derivatives of thiadiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity .

- Anticancer Screening : Research by Kumar et al. focused on the anticancer properties of thiadiazole derivatives, including this compound. The findings suggested that these compounds could serve as lead structures for developing new anticancer agents targeting estrogen receptor-positive breast cancer cells .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide?

The synthesis involves sequential thiadiazole ring formation, thioether linkage, and acylation. Key parameters include:

- Temperature control : Reactions often proceed optimally at 60–80°C to avoid side products like sulfoxides or over-oxidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Reaction time : Extended reaction times (>12 hours) improve yield but risk decomposition; monitoring via TLC is advised . Purification typically requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound?

Essential characterization techniques:

- NMR spectroscopy : and NMR identify key groups (e.g., bromobenzyl protons at δ 7.3–7.5 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ≈ 475.2) .

- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) validate functional groups .

Q. What preliminary biological screening strategies are recommended?

Initial assays should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do substituents on the phenoxyacetamide moiety influence bioactivity?

A comparative study of analogs reveals:

| Substituent | Bioactivity Trend | Mechanism Hypothesis |

|---|---|---|

| 4-Bromobenzyl | Enhanced antimicrobial activity (MIC 8 µg/mL vs. S. aureus) | Increased lipophilicity improves membrane penetration . |

| 4-Fluorophenyl | Higher anti-inflammatory activity (COX-2 inhibition 72%) | Electron-withdrawing groups stabilize enzyme interactions . |

| Methylthio | Reduced cytotoxicity (IC₅₀ > 100 µM) | Steric hindrance limits target binding . |

Q. What strategies resolve contradictions in reported biological data for thiadiazole derivatives?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Solubility differences : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .

- Structural analogs : Compare activity of N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (anti-inflammatory) vs. N-(4-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide (antimicrobial) to isolate substituent effects .

Q. How can computational methods guide SAR studies for this compound?

- Molecular docking : Predict binding to targets like E. coli DNA gyrase (PDB: 1KZN) or COX-2 (PDB: 5KIR) .

- QSAR models : Use Hammett constants (σ) to correlate electron-withdrawing substituents (e.g., -Br, -NO₂) with activity .

- ADMET prediction : SwissADME or pkCSM tools assess bioavailability, highlighting potential metabolic liabilities (e.g., CYP3A4 oxidation of thioether groups) .

Q. What advanced purification techniques address low yields in multi-step synthesis?

- Flash chromatography : Gradient elution (hexane → ethyl acetate) resolves thiadiazole intermediates from byproducts .

- Prep-HPLC : Achieve >98% purity for biological testing using C18 columns (acetonitrile/water + 0.1% TFA) .

- Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of thiadiazole substitutions (e.g., C-5 vs. C-2) .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the thioether bond .

- Light protection : Amber vials reduce photodegradation of the bromobenzyl group .

Q. What in vitro models best predict in vivo efficacy?

- 3D tumor spheroids : Mimic solid tumor microenvironments better than monolayer cultures .

- Biofilm assays : Use P. aeruginosa biofilm models to evaluate antibiofilm activity .

Q. How to optimize reaction scalability for preclinical studies?

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (e.g., 100 W, 80°C) .

- Flow chemistry : Continuous-flow systems improve reproducibility for acylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.